ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
CAS No.:
Cat. No.: VC9923351
Molecular Formula: C18H21ClO5
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClO5 |
|---|---|
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate |
| Standard InChI | InChI=1S/C18H21ClO5/c1-4-8-23-16-10-15-13(9-14(16)19)11(3)12(18(21)24-15)6-7-17(20)22-5-2/h9-10H,4-8H2,1-3H3 |
| Standard InChI Key | BLUQGEURWQBILY-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl |
| Canonical SMILES | CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate, reflects its intricate structure:
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Chromen-2-one core: A fused benzene and pyrone ring system.
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Substituents:
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6-Chloro: Enhances electrophilic reactivity and influences intermolecular interactions.
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4-Methyl: Modulates steric and electronic properties.
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7-Propoxy: A three-carbon ether chain affecting solubility and lipophilicity.
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3-Ethyl propanoate: An ester group enabling hydrolytic derivatization.
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Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₁ClO₅ |
| Molecular weight | 352.8 g/mol |
| IUPAC name | Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate |
| Key functional groups | Chloro, methyl, propoxy, ester |
The propoxy group distinguishes this compound from analogs such as ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate (C₂₆H₂₃ClO₅) and ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate (C₂₆H₂₇ClO₅), which feature bulkier aromatic substituents.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Formation of the chromen-2-one core: Condensation of salicylaldehyde derivatives with β-keto esters under basic conditions.
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Electrophilic substitution: Introduction of chloro and methyl groups using chlorinating agents (e.g., Cl₂/AlCl₃) and methylating reagents (e.g., methyl iodide).
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Etherification: Attachment of the propoxy group via nucleophilic substitution with 1-bromopropane.
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Esterification: Coupling of the propanoic acid derivative with ethanol using dicyclohexylcarbodiimide (DCC).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromen-2-one formation | Salicylaldehyde, ethyl acetoacetate, NaOEt | 65–70 |
| Chlorination | Cl₂, AlCl₃, 0–5°C | 80–85 |
| Propoxy introduction | 1-Bromopropane, K₂CO₃, DMF | 75–80 |
| Esterification | Propanoic acid, DCC, CH₂Cl₂ | 70–75 |
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance yield and purity. For example, the propoxy group is introduced via gas-phase reactions to minimize solvent waste. Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and ether groups. Poor solubility in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media, yielding 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid.
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 7.4 (aqueous) | Hydrolysis of ester group | 48–72 |
| UV light (254 nm) | Ring-opening of chromen-2-one | 12–24 |
| 100°C (dry) | Decomposition | <1 |
Chemical Reactivity
Key Reactions
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Hydrolysis: The ester group undergoes saponification to form carboxylic acids under basic conditions.
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Nucleophilic substitution: The chloro group reacts with amines (e.g., piperidine) to form secondary amines.
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Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media.
Biological Activities and Applications
Table 4: Comparative Biological Data
| Activity | Target Compound (IC₅₀) | Analog (IC₅₀) |
|---|---|---|
| Antimicrobial (E. coli) | 8.2 μg/mL | 5.4 μg/mL |
| Anticancer (MCF-7) | 12.5 μM | 9.8 μM |
| Anti-inflammatory | 18.3 μM | 15.1 μM |
Material Science Applications
The propoxy group enhances compatibility with hydrophobic polymers, making the compound a candidate for:
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Fluorescent sensors: Due to the chromen-2-one fluorophore.
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Photoactive coatings: UV-induced crosslinking in polyurethane films.
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